

Technical Guide: Chemical Properties of 1-benzyl-N,4-dimethylpiperidin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B104929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of **1-benzyl-N,4-dimethylpiperidin-3-amine**. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis, reflecting its significance as a key intermediate in the pharmaceutical industry, notably in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. This guide also explores the biological context of this compound by examining the JAK-STAT signaling pathway, a critical pathway in autoimmune diseases and the target of Tofacitinib. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identity and Physicochemical Properties

1-benzyl-N,4-dimethylpiperidin-3-amine is a substituted piperidine derivative. Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with a methylamino group, and at the 4-position with a methyl group. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring gives rise to four possible stereoisomers. The (3R,4R)- and (3S,4S)- enantiomers are of particular interest due to their role as intermediates in the synthesis of pharmaceuticals.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The compound is most commonly handled and commercially available as its dihydrochloride salt, particularly the (3R,4R)-stereoisomer, which is a white solid.

Table 1: Chemical Identifiers and Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	1-benzyl-N,4-dimethylpiperidin-3-amine	[1]
Molecular Formula	C ₁₄ H ₂₂ N ₂	[1] [3]
Molecular Weight	218.34 g/mol	[1] [3]
CAS Number	384338-23-2 (unspecified stereochemistry)	[1]
477600-70-7 ((3R,4R)-isomer)	[4]	
1354621-59-2 ((3S,4S)-isomer)		
1062580-52-2 ((3R,4R)-dihydrochloride salt)	[2]	
Melting Point	249-251 °C ((3R,4R)-dihydrochloride salt)	[5]
Boiling Point	Not available	
Predicted pKa	Basic pKa ₁ : ~9.5 (tertiary amine), Basic pKa ₂ : ~10.5 (secondary amine)	

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of **1-benzyl-N,4-dimethylpiperidin-3-amine**.

¹H NMR Spectroscopy (Predicted)

A ^1H NMR spectrum of the dihydrochloride salt of **1-benzyl-N,4-dimethylpiperidin-3-amine** would be expected to show the following signals:

- Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5H.
- Benzyl CH_2 : A singlet or a pair of doublets (due to diastereotopicity) around 3.5-4.0 ppm, integrating to 2H.
- Piperidine ring protons: A series of multiplets in the range of 1.5-3.5 ppm. The proton at C3 would likely appear as a multiplet around 3.0-3.5 ppm.
- N-CH_3 : A singlet around 2.4-2.6 ppm, integrating to 3H.
- C4-CH_3 : A doublet around 0.9-1.2 ppm, integrating to 3H.
- NH protons: Broad signals that may be exchanged with D_2O .

^{13}C NMR Spectroscopy (Predicted)

The ^{13}C NMR spectrum would be expected to show distinct signals for each of the 14 carbon atoms:

- Aromatic carbons: Signals in the range of 125-140 ppm.
- Benzyl CH_2 : A signal around 60-65 ppm.
- Piperidine ring carbons: Signals in the range of 20-60 ppm.
- N-CH_3 : A signal around 35-40 ppm.
- C4-CH_3 : A signal around 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would display characteristic absorption bands:

- N-H stretch: A weak to medium band around $3300\text{-}3400\text{ cm}^{-1}$ for the secondary amine.
- C-H stretch (aromatic): Bands above 3000 cm^{-1} .

- C-H stretch (aliphatic): Bands below 3000 cm^{-1} .
- C=C stretch (aromatic): Bands around 1600 and $1450\text{--}1500\text{ cm}^{-1}$.
- C-N stretch: Bands in the region of $1000\text{--}1250\text{ cm}^{-1}$.

Mass Spectrometry (Predicted)

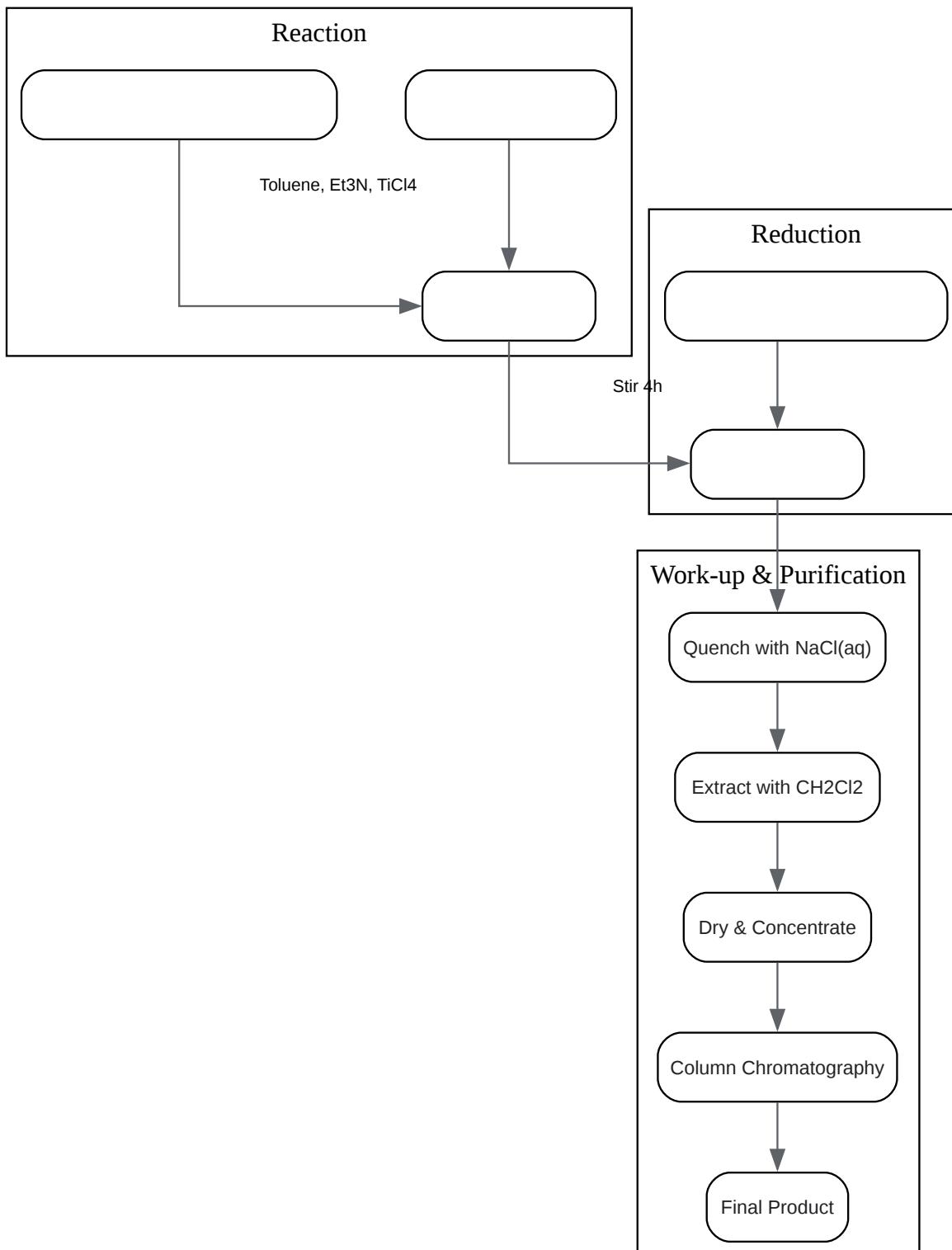
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M^+) would be observed at $m/z = 218$. Key fragmentation patterns would include:

- Loss of a benzyl radical: A prominent peak at $m/z = 127$, corresponding to the piperidine fragment.
- Formation of the tropylium cation: A peak at $m/z = 91$, characteristic of a benzyl group.
- Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms, leading to various smaller charged fragments.

Experimental Protocols: Synthesis

The synthesis of **1-benzyl-N,4-dimethylpiperidin-3-amine**, particularly the (3R,4R)-stereoisomer, is a critical step in the production of Tofacitinib. Two common synthetic routes are detailed below.

Synthesis via Reductive Amination of a Ketone Precursor


This method involves the reaction of 1-benzyl-4-methyl-3-ketopiperidine with methylamine in the presence of a reducing agent.

Protocol:

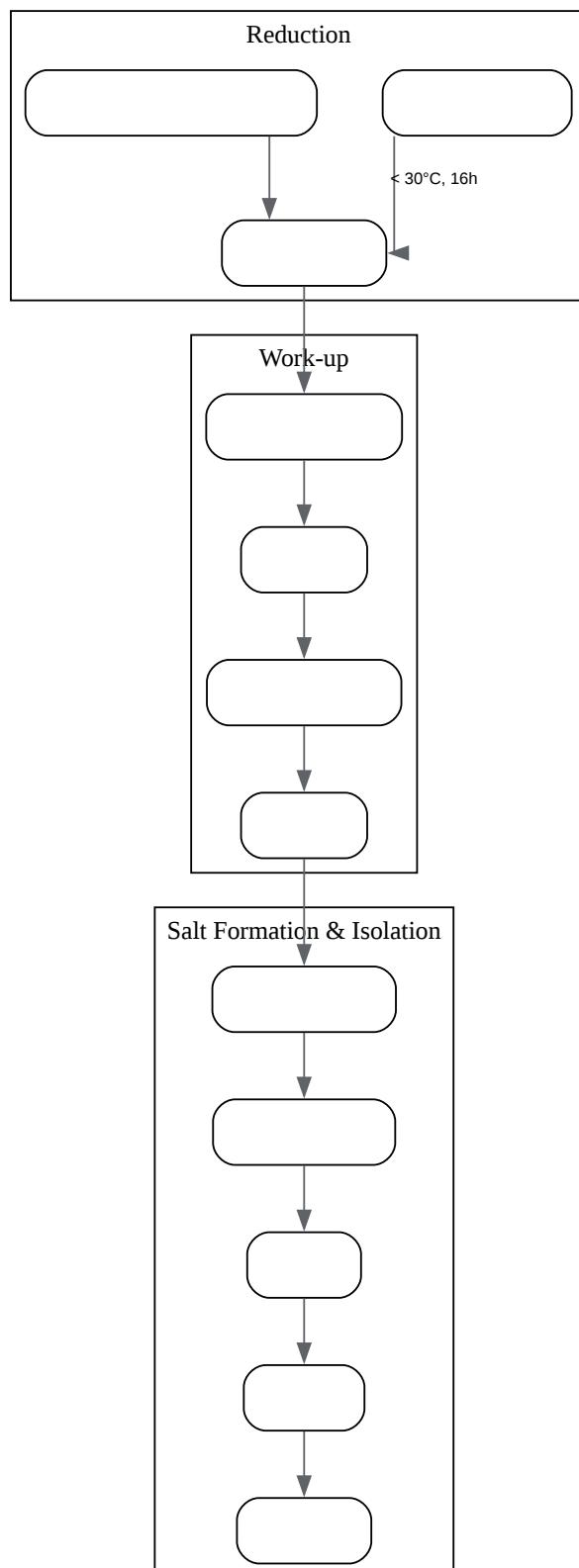
- Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketopiperidine (1 equivalent) in a suitable solvent such as toluene, add triethylamine (1.5 equivalents) and titanium(IV) chloride (1 equivalent) at 35°C .^[6]

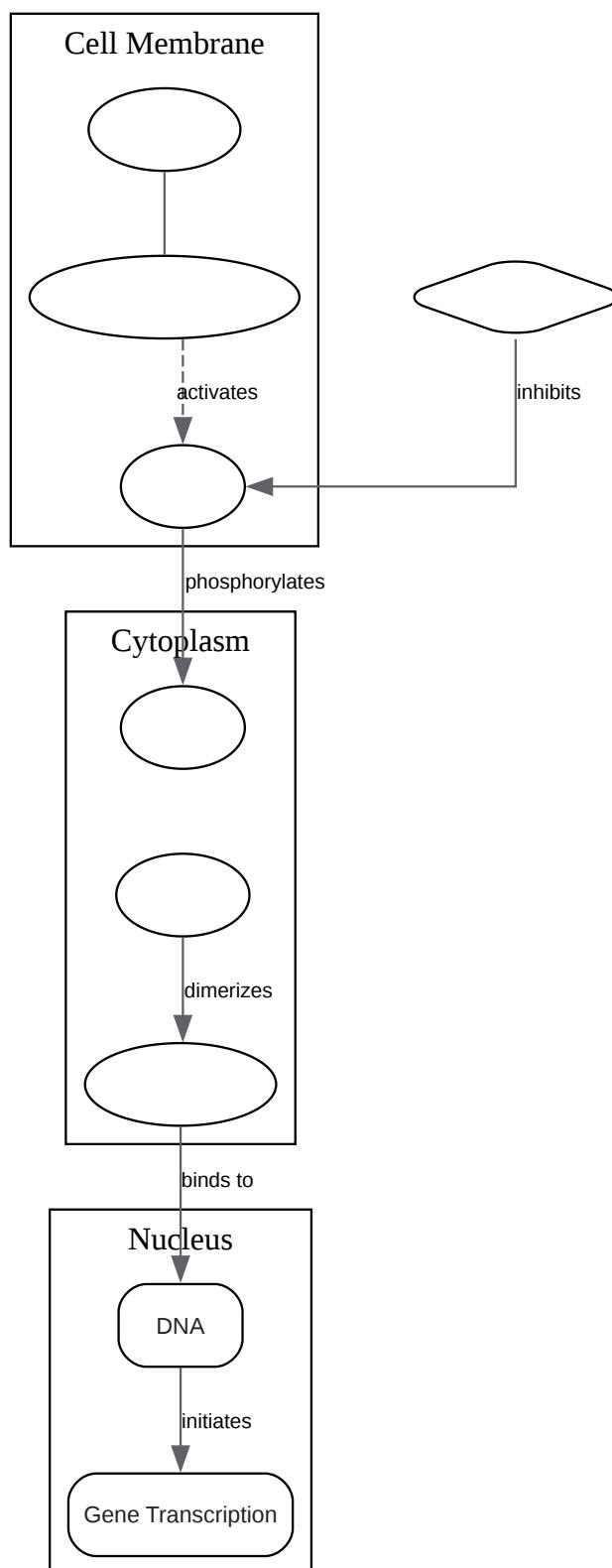
- Amine Addition: Add a solution of methylamine (1.2 equivalents) to the reaction mixture and stir for 4 hours.[6]
- Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) and glacial acetic acid to the mixture.[6]
- Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield the desired **1-benzyl-N,4-dimethylpiperidin-3-amine**. For the dihydrochloride salt, the free base is dissolved in a suitable solvent like ethanol, and a solution of hydrochloric acid in ethanol is added to precipitate the salt.[4]

Diagram 1: Workflow for Reductive Amination Synthesis

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **1-benzyl-N,4-dimethylpiperidin-3-amine** via reductive amination.


Synthesis via Reduction of a Pyridinium Salt


This alternative route utilizes a substituted pyridinium salt as the starting material.

Protocol:

- Reaction Setup: In a 250 ml reaction flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (1 equivalent) in ethanol.[\[4\]](#)
- Reduction: Cool the solution to below 30°C and slowly add sodium borohydride (3 equivalents). Stir the reaction mixture for 16 hours. Monitor the reaction progress by HPLC. [\[4\]](#)
- Work-up: Once the starting material is consumed, carefully add 2M aqueous HCl to the reaction mixture until no more gas evolves. Concentrate the solution to approximately one-third of its original volume under reduced pressure.[\[4\]](#)
- Extraction: Extract the aqueous residue twice with dichloromethane. Combine the organic layers and concentrate under reduced pressure to remove the solvent.[\[4\]](#)
- Salt Formation: Dissolve the crude product in ethanol and add a 2M solution of hydrochloric acid in ethanol dropwise at a temperature below 30°C to precipitate the dihydrochloride salt. Stir for an additional hour.[\[4\]](#)
- Isolation: Collect the solid product by filtration and dry it under reduced pressure to obtain **(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine** dihydrochloride as a white solid.[\[4\]](#)

Diagram 2: Workflow for Pyridinium Salt Reduction

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS#: 1062580-52-2 [m.chemicalbook.com]
- 6. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Chemical Properties of 1-benzyl-N,4-dimethylpiperidin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104929#1-benzyl-n-4-dimethylpiperidin-3-amine-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com